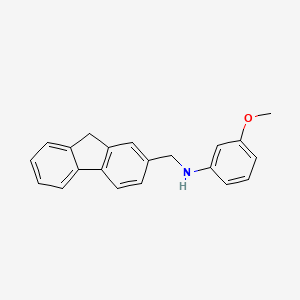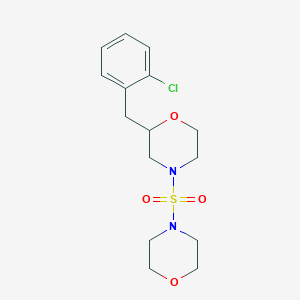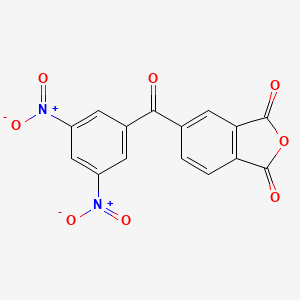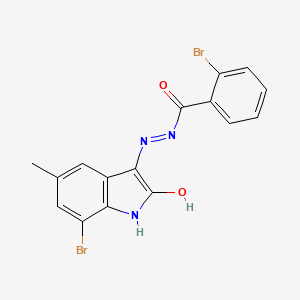![molecular formula C18H22N4O2 B6022366 1-butyryl-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide](/img/structure/B6022366.png)
1-butyryl-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-butyryl-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. This compound is commonly referred to as BPP-15 and is a proline-rich peptide that has been synthesized through various methods. The purpose of
作用機序
The mechanism of action of BPP-15 is not fully understood, but it is believed to be mediated through the inhibition of the NF-κB signaling pathway. NF-κB is a transcription factor that plays a crucial role in the regulation of inflammation and immune responses. BPP-15 has been shown to inhibit the activation of NF-κB, leading to a reduction in inflammation and oxidative stress.
Biochemical and Physiological Effects:
BPP-15 has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in various cell types, leading to improved cellular function. BPP-15 has also been shown to improve glucose uptake and insulin sensitivity in skeletal muscle cells, making it a potential therapeutic option for diabetes and metabolic disorders. Additionally, BPP-15 has been shown to protect against oxidative stress and inflammation in the brain, making it a potential neuroprotective agent.
実験室実験の利点と制限
One advantage of BPP-15 is its potential as a therapeutic option for various diseases. Its anti-inflammatory, antioxidant, and anti-apoptotic effects make it a promising candidate for the treatment of diabetes, metabolic disorders, and neurodegenerative diseases. However, one limitation of BPP-15 is its cost and availability. BPP-15 is a synthetic peptide that can be expensive to produce, making it difficult to obtain for research purposes.
将来の方向性
There are several future directions for the research of BPP-15. One potential direction is the investigation of its potential as a therapeutic option for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. BPP-15 has been shown to have neuroprotective properties, and further research could explore its potential for the treatment of these diseases. Additionally, further research could explore the potential of BPP-15 as a therapeutic option for other diseases, such as cardiovascular disease and cancer. Finally, more studies could be conducted to investigate the mechanism of action of BPP-15 and its effects on various signaling pathways.
Conclusion:
In conclusion, BPP-15 is a proline-rich peptide that has gained significant attention in scientific research due to its potential pharmacological properties. It has been shown to have anti-inflammatory, antioxidant, and anti-apoptotic effects in various cell types. BPP-15 has also been shown to improve glucose uptake and insulin sensitivity in skeletal muscle cells, making it a potential therapeutic option for diabetes and metabolic disorders. Additionally, BPP-15 has been studied for its potential neuroprotective properties, as it has been shown to protect against oxidative stress and inflammation in the brain. While there are limitations to its availability and cost, BPP-15 has promising potential as a therapeutic option for various diseases.
合成法
BPP-15 can be synthesized through various methods, including solid-phase peptide synthesis and solution-phase peptide synthesis. Solid-phase peptide synthesis involves the use of a resin-bound amino acid, which is then coupled with the next amino acid in the sequence. The process is repeated until the desired peptide is obtained. Solution-phase peptide synthesis, on the other hand, involves the coupling of amino acids in a solution using coupling reagents.
科学的研究の応用
BPP-15 has been extensively studied for its potential pharmacological properties. It has been shown to have anti-inflammatory, antioxidant, and anti-apoptotic effects in various cell types. BPP-15 has also been shown to improve glucose uptake and insulin sensitivity in skeletal muscle cells, making it a potential therapeutic option for diabetes and metabolic disorders. Additionally, BPP-15 has been studied for its potential neuroprotective properties, as it has been shown to protect against oxidative stress and inflammation in the brain.
特性
IUPAC Name |
1-butanoyl-N-(3-pyrazol-1-ylphenyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2/c1-2-6-17(23)21-11-4-9-16(21)18(24)20-14-7-3-8-15(13-14)22-12-5-10-19-22/h3,5,7-8,10,12-13,16H,2,4,6,9,11H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDHBDAWJPUJVHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCCC1C(=O)NC2=CC(=CC=C2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-cyclohexyl-4-{[1-(3-methoxybenzyl)-6-oxo-3-piperidinyl]carbonyl}-2-piperazinone](/img/structure/B6022284.png)
![2-({[2-(4-fluorophenyl)ethyl]amino}carbonyl)benzenesulfinic acid - [2-(4-fluorophenyl)ethyl]amine (1:1)](/img/structure/B6022312.png)



![N-[2-(3-hydroxyphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]benzamide](/img/structure/B6022336.png)
![N-(2,4-dimethoxybenzyl)-3-(1-{[5-(methoxymethyl)-2-furyl]methyl}-3-piperidinyl)propanamide](/img/structure/B6022348.png)



![1-(2-pyridinylmethyl)-5-{[4-(4-pyridinyl)-1-piperidinyl]carbonyl}-2-piperidinone](/img/structure/B6022374.png)
![1-[3-({4-[3-(diethylamino)-2-hydroxypropoxy]-3-methoxybenzyl}amino)propyl]-2-pyrrolidinone](/img/structure/B6022384.png)
![1-(2-{[1-(4-fluorophenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]carbonyl}phenyl)ethanone](/img/structure/B6022392.png)
![methyl 5-[2-(3-methoxybenzyl)-4-morpholinyl]-5-oxopentanoate](/img/structure/B6022394.png)